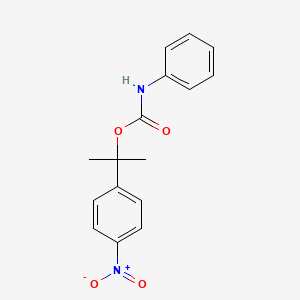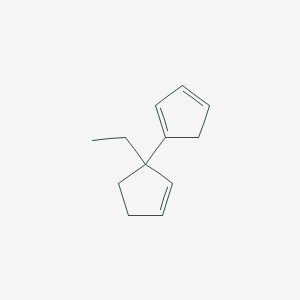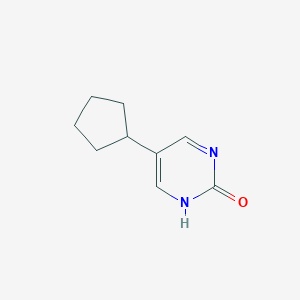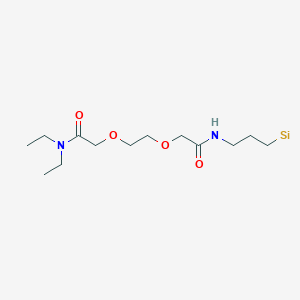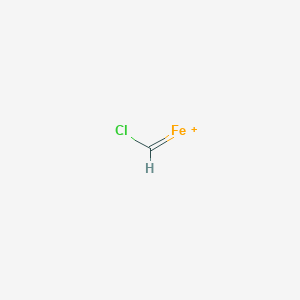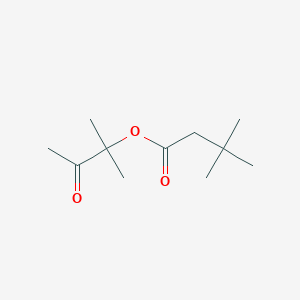
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate is a synthetic compound known for its unique chemical structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 3,3-dimethylbutanoate group and a 2-methyl-3-oxobutan-2-yl group, which contribute to its distinct reactivity and functionality.
Méthodes De Préparation
The synthesis of 2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate typically involves several steps, including the preparation of intermediate compounds and the final esterification reaction. One common synthetic route involves the reaction of 3,3-dimethylbutanoic acid with 2-methyl-3-oxobutan-2-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired product.
Analyse Des Réactions Chimiques
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products of reduction are alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines. These reactions often lead to the formation of substituted esters or amides.
Applications De Recherche Scientifique
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules. It may serve as a model compound for understanding enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound includes its potential use as a drug precursor or active pharmaceutical ingredient. Its unique structure may offer therapeutic benefits in treating certain medical conditions.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. .
Mécanisme D'action
The mechanism of action of 2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function. The precise molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
93827-97-5 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
(2-methyl-3-oxobutan-2-yl) 3,3-dimethylbutanoate |
InChI |
InChI=1S/C11H20O3/c1-8(12)11(5,6)14-9(13)7-10(2,3)4/h7H2,1-6H3 |
Clé InChI |
ITKPSMIORAOPOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)OC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


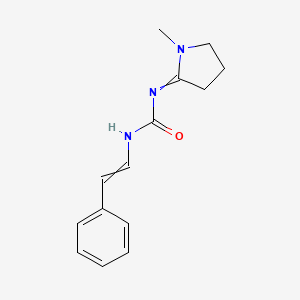
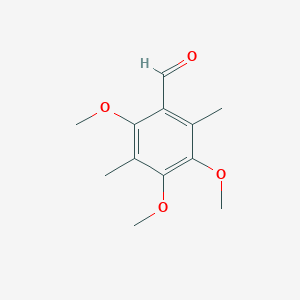
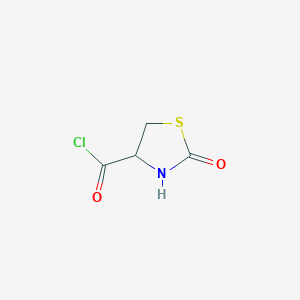
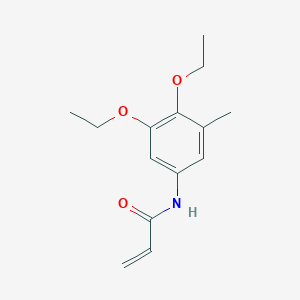
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
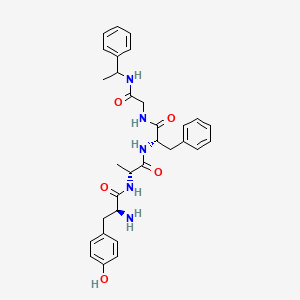

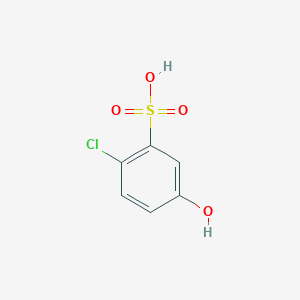
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
